N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
Description
Table 1: IUPAC Name Breakdown
| Component | Structure | Position |
|---|---|---|
| Parent ring | 1,3,5-Triazin-2-yl | – |
| Substituent 1 | N,N-Dimethylamino | 4 |
| Substituent 2 | Morpholin-4-yl | 6 |
| Substituent 3 | –CH₂–(isoxazole-5-carboxamide) | 2 |
Molecular Architecture: Triazine-Isoxazole Hybrid Scaffold Analysis
The molecule features a 1,3,5-triazine core linked via a methylene bridge (–CH₂–) to an isoxazole-5-carboxamide group. Key structural characteristics include:
Table 2: Key Bond Lengths and Angles (Theoretical)
| Feature | Value |
|---|---|
| Triazine C–N bond length | 1.33 Å |
| Isoxazole O–N bond length | 1.36 Å |
| C–N–C angle (morpholino) | 111° |
| Dihedral angle (triazine–isoxazole) | 87° |
The hybrid scaffold balances electronic effects: the triazine’s electron deficiency complements the isoxazole’s electron-rich nature, creating a dipole moment of approximately 5.2 D.
Crystallographic Characterization and Solid-State Packing Behavior
While experimental crystallographic data for this specific compound remains unpublished, analogous triazine derivatives exhibit monoclinic or triclinic crystal systems with P2₁/c or P-1 space groups. Predicted packing behaviors include:
Hydrogen-Bonded Networks :
π-Stacking Interactions :
Table 3: Hypothetical Unit Cell Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.2 |
| b (Å) | 14.7 |
| c (Å) | 8.9 |
| β (°) | 102.3 |
| Z | 4 |
Morpholino substituents adopt chair conformations, with axial N–C bonds minimizing steric hindrance. Methyl groups on the dimethylamino moiety occupy equatorial positions relative to the triazine plane.
Tautomeric Forms and Conformational Dynamics
The compound exhibits three primary dynamic phenomena:
Triazine Tautomerism :
Isoxazole Tautomerism :
Conformational Flexibility :
Table 4: Tautomeric and Conformational Populations
| Form | Population (%) | Energy (kJ/mol) |
|---|---|---|
| Keto (carboxamide) | 97 | 0 |
| Enol (carboxamide) | 3 | +12 |
| Chair (morpholino) | 89 | 0 |
| Boat (morpholino) | 11 | +25 |
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-20(2)13-17-11(9-15-12(22)10-3-4-16-24-10)18-14(19-13)21-5-7-23-8-6-21/h3-4H,5-9H2,1-2H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFSXTVSAMGNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps:
Formation of the Triazine Ring:
Attachment of the Isoxazole Ring: The isoxazole ring is introduced via a cyclization reaction. This step often involves the reaction of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazole ring.
Final Coupling: The final step involves coupling the triazine and isoxazole intermediates through a condensation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the dimethylamino or morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, due to its ability to interfere with cellular processes critical for cancer cell survival and proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of advanced polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazine-Based Derivatives with Morpholino Substituents
WJ111-11
- Structure: 4-[4-(4-[2-Amino-4-(difluoromethyl)pyrimidin-5-yl]-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl]-4-oxobutanamide.
- Key Features: Triazine substituted with morpholino and difluoromethyl pyrimidine. Piperazine linker and butanamide tail.
- The butanamide chain may enhance solubility but reduce blood-brain barrier penetration compared to the isoxazole-carboxamide group .
Bis(morpholino-triazine) Derivatives
- Example: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl ureido benzoate.
- Key Features: Dual morpholino groups at 4- and 6-positions. Ureido benzoate side chain.
- Comparison: Bis(morpholino) substitution increases polarity, likely improving aqueous solubility but reducing cell permeability relative to the dimethylamino-morpholino combination. The ureido group offers hydrogen-bonding sites, whereas the isoxazole carboxamide provides steric bulk and metabolic resistance .
Sulfonylurea Herbicides with Triazine Motifs
Metsulfuron-methyl
- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
- Key Features :
- Triazine core with methoxy and methyl groups.
- Sulfonylurea bridge for herbicidal activity.
- Comparison: Sulfonylureas inhibit plant acetolactate synthase (ALS), a mode of action unrelated to the target compound’s presumed pharmaceutical use. The absence of morpholino or dimethylamino groups highlights divergent structure-activity relationships .
Biological Activity
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.
Structural Features
The compound features a complex structure that includes:
- Triazine Core : A six-membered ring containing three nitrogen atoms.
- Morpholine Substituent : A saturated heterocyclic amine that enhances solubility and bioavailability.
- Dimethylamino Group : Known for increasing the lipophilicity and possibly the pharmacological activity of the compound.
- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom, contributing to its biological properties.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits enzyme inhibitory properties. It has shown efficacy in targeting cancer cells by interfering with critical cellular processes necessary for cell survival and proliferation. The mechanism likely involves binding to specific enzymes or receptors, inhibiting their activity, which could lead to therapeutic applications in oncology and other diseases .
Anticancer Activity
Research has highlighted the compound's potential in anticancer therapy . It has been observed to induce apoptosis in various cancer cell lines by disrupting cell cycle progression and reducing necrosis rates. For instance, derivatives of isoxazole-amide have demonstrated significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells . The compound's ability to modulate pathways associated with cancer cell survival makes it a candidate for further investigation.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Triazine Core : Initial synthesis often starts with the preparation of the triazine ring.
- Introduction of Morpholine and Dimethylamino Groups : These groups are added through nucleophilic substitution reactions.
- Isoxazole Formation : The final step involves constructing the isoxazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives of isoxazole showed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for drug development .
- Mechanistic Insights : Studies have provided insights into the mechanisms by which these compounds induce apoptosis and inhibit tumor growth, focusing on their interactions with specific cellular targets .
Comparative Analysis
To better understand the unique aspects of this compound compared to other compounds with similar structures, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine) | Triazine core with morpholine | Anticancer | Enhanced binding affinity |
| Isoxazole Derivatives | Isoxazole ring | Antimicrobial | Diverse biological targets |
| Dimethylaminomorpholine Derivatives | Morpholine structure | Neuroprotective effects | Potential CNS activity |
This table illustrates how the structural features contribute to varying biological activities across different compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide?
- Methodological Answer : Begin with a nucleophilic substitution reaction on the triazine core, substituting chlorine or other leaving groups with the methylisoxazole-carboxamide moiety. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst use) based on analogous triazine syntheses . Characterize intermediates via H/C NMR and LC-MS to confirm structural fidelity at each step .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products using mass spectrometry. Compare results with pharmacopeial guidelines for carboxamide derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen against kinase panels (e.g., GSK-3β, CDKs) due to structural similarities to triazine-based kinase inhibitors . Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HCT-116, MCF-7) with IC determination. Include positive controls like temozolomide for comparison .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins (e.g., GSK-3β). Use free-energy perturbation (FEP) or QM/MM simulations to quantify substituent effects (e.g., morpholino vs. dimethylamino groups) . Validate predictions with mutagenesis studies on key residues.
Q. What experimental approaches resolve contradictions in reported biological activity across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Analyze batch-to-batch compound variability via XRD or DSC to confirm crystallinity .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer : Conduct microsomal stability assays (human/rodent liver microsomes) with LC-MS/MS metabolite profiling. Use zebrafish embryos (FET assay) for acute toxicity screening. For mechanistic toxicity, perform transcriptomic analysis (RNA-seq) on treated hepatocytes .
Methodological Considerations for Data Interpretation
- Contradictory Data : Address discrepancies by comparing assay conditions (e.g., cell line genetic backgrounds, serum content) and compound solubility (use DLS to confirm colloidal aggregates) .
- Target Identification : Combine CRISPR-Cas9 screening with chemoproteomics (e.g., thermal shift assays) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
